Desmethylselegiline, also known as nordeprenyl, is a primary metabolite of the drug selegiline. It is classified as an irreversible inhibitor of monoamine oxidase type B (MAO-B). [, , , , ] This inhibitory activity has led to its investigation as a potential neuroprotective agent in various experimental models of neurodegenerative diseases. [, , , ] Desmethylselegiline is also of interest in research exploring cytochrome P450 (CYP) enzymes, specifically regarding its role as a substrate and inhibitor. [, , , , , , , ]
While the provided papers primarily focus on the metabolic formation of desmethylselegiline from selegiline, one study investigates the synthesis of tetrahydropyridyl carbamate derivatives designed to release (S)- and (R)-nordeprenyl. [] These carbamates, acting as prodrugs, are selectively metabolized by monoamine oxidase A, potentially targeting the central nervous system. The study suggests that the R-enantiomer is an effective and selective inhibitor of brain mitochondrial monoamine oxidase B. []
Two studies specifically address the molecular structure of desmethylselegiline hydrochloride. [, ] These studies determine its absolute configuration as (R)-(-)-1-benzyl-N-(2-propynyl)ethylammonium chloride (C12H16N+.Cl-). Notably, the crystal structure of desmethylselegiline hydrochloride is highly isostructural with its p-fluoro derivative, p-fluoro-desmethylselegiline hydrochloride. [, ]
Desmethylselegiline undergoes chemical derivatization for analytical purposes in several studies. One method involves conversion to a trifluoroacetic acid (TFA) derivative to enhance its detectability in hair samples using HPLC-ESI-MS. [] Another study utilizes (R)-(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride for chiral derivatization to distinguish it from its d-isomer in urine samples. [] These derivatization techniques illustrate the chemical reactivity of desmethylselegiline, particularly at its amine group, facilitating its detection and analysis in biological samples.
Desmethylselegiline, similar to selegiline, acts as a mechanism-based inactivator of MAO-B. [, , , ] This irreversible inhibition leads to an increase in the levels of certain neurotransmitters, particularly dopamine, in the brain. [, ] Studies suggest that this mechanism contributes to its potential neuroprotective effects against excitotoxic damage and oxidative stress. [, , ] Notably, desmethylselegiline's efficacy in inhibiting MAO-B activity appears greater than that of selegiline in certain experimental settings. [] Additionally, desmethylselegiline inhibits CYP2A6, affecting nicotine metabolism, which suggests a potential role in smoking cessation research. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: